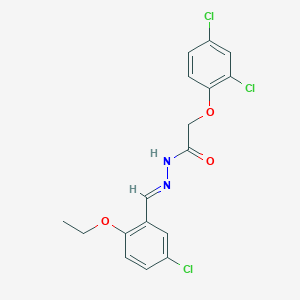![molecular formula C21H21ClN4O4S B298261 N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide](/img/structure/B298261.png)
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide, also known as CQS, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. CQS is a member of the sulfonamide family of compounds and has been found to exhibit a range of biochemical and physiological effects that make it an attractive candidate for further research.
作用機序
The exact mechanism of action of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide is not fully understood, but it is thought to involve the inhibition of key enzymes and metabolic pathways in the target organisms. In cancer cells, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In malaria parasites, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been found to inhibit the activity of heme detoxification enzymes, leading to the accumulation of toxic heme and ultimately the death of the parasite. In tuberculosis bacteria, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been shown to inhibit the activity of the enzyme InhA, which is involved in the biosynthesis of mycolic acids, essential components of the bacterial cell wall.
Biochemical and physiological effects:
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of metabolic pathways. In cancer cells, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to the death of the cancer cells. In malaria parasites, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been found to disrupt the normal metabolism of the parasite, leading to its death. In tuberculosis bacteria, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been shown to disrupt the biosynthesis of mycolic acids, leading to the disruption of the bacterial cell wall and ultimately the death of the bacteria.
実験室実験の利点と制限
One of the main advantages of using N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide in lab experiments is its potent activity against a range of target organisms. This makes it an attractive candidate for further research in the treatment of various diseases. However, one of the limitations of using N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide in lab experiments is its potential toxicity to normal cells and tissues. Further research is needed to determine the optimal dosage and administration of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide to minimize its potential side effects.
将来の方向性
There are several future directions for research on N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide. One area of research is the development of new derivatives of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide that exhibit improved activity and reduced toxicity. Another area of research is the identification of new target organisms for N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide, particularly in the field of infectious diseases. Finally, further research is needed to determine the optimal dosage and administration of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide in the treatment of various diseases.
合成法
The synthesis of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide involves the reaction of 2-chloro-7-methoxy-3-quinolinecarbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This is then reacted with 3-methylbenzenesulfonyl chloride to give the final product, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide. The synthesis of N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been extensively studied, and several modifications to the reaction conditions have been reported in the literature.
科学的研究の応用
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been studied for its potential applications in the treatment of various diseases, including cancer, malaria, and tuberculosis. In cancer research, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been found to exhibit potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. In malaria research, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been shown to inhibit the growth of the malaria parasite, Plasmodium falciparum, both in vitro and in vivo. In tuberculosis research, N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide has been found to exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
特性
製品名 |
N-(2-{2-[(2-chloro-7-methoxy-3-quinolinyl)methylene]hydrazino}-2-oxoethyl)-N-(3-methylphenyl)methanesulfonamide |
|---|---|
分子式 |
C21H21ClN4O4S |
分子量 |
460.9 g/mol |
IUPAC名 |
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-(3-methyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C21H21ClN4O4S/c1-14-5-4-6-17(9-14)26(31(3,28)29)13-20(27)25-23-12-16-10-15-7-8-18(30-2)11-19(15)24-21(16)22/h4-12H,13H2,1-3H3,(H,25,27)/b23-12+ |
InChIキー |
YJUIAPDBEOQTNI-FSJBWODESA-N |
異性体SMILES |
CC1=CC(=CC=C1)N(CC(=O)N/N=C/C2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C |
SMILES |
CC1=CC(=CC=C1)N(CC(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C |
正規SMILES |
CC1=CC(=CC=C1)N(CC(=O)NN=CC2=C(N=C3C=C(C=CC3=C2)OC)Cl)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298180.png)
![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298185.png)
![2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298186.png)
![2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298187.png)
![2-[(2,5-dimethyl-1-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-1H-pyrrol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B298189.png)
![ethyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298192.png)
![2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298194.png)
![methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298197.png)
![methyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298199.png)
![2-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298201.png)